スロクリン

概要

説明

スロクリンは、多様な生物学的活性で知られる有機化合物です。 それは、ジクロロメタンやエタノールなどの特定の有機溶媒に溶解できる赤い結晶性粉末です . スロクリンは、特にアスペルギルス属やペニシリウム属の真菌によって生産されます .

作用機序

スロクリンの主要な作用機序には、コレステロールエステラーゼの阻害剤としての役割が含まれます。 この活性は、分子レベルで脂質代謝を妨げます . さらに、スロクリンは、ヒト臍帯静脈内皮細胞の血管内皮増殖因子誘導性管形成を阻害し、その抗血管新生特性に貢献しています .

類似の化合物との比較

スロクリンは、エモジン、クリソファノール、ジオジンなどの化合物を含む、より大きな真菌代謝産物のファミリーの一部です . これらの化合物は、同様の生合成経路を共有し、さまざまな生物活性を示します。. 他の類似の化合物には次のものがあります。

エモジン: 瀉下剤と抗炎症作用で知られています。

クリソファノール: 抗炎症作用と抗癌作用を示します。

ジオジン: 抗真菌作用と抗菌作用があります.

生化学分析

Biochemical Properties

Sulochrin interacts with various biomolecules in biochemical reactions. It is known to inhibit the enzyme cholesterol esterase , which plays a crucial role in lipid metabolism. Sulochrin’s interaction with this enzyme has been explored in various biochemical studies to understand how it interferes with lipid metabolism at a molecular level .

Cellular Effects

Sulochrin has been found to have effects on various types of cells and cellular processes. It inhibits the degranulation of eosinophils, a type of white blood cell, and prevents leukotriene C4 (LTC4) release, O2- production, and IL-8 production . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The primary mechanism of action for Sulochrin involves its role as an inhibitor of the enzyme cholesterol esterase . By inhibiting this enzyme, Sulochrin interferes with lipid metabolism at a molecular level. This includes binding interactions with the enzyme, inhibition of the enzyme’s activity, and changes in gene expression related to lipid metabolism .

Metabolic Pathways

Sulochrin is involved in the metabolic pathway related to lipid metabolism due to its inhibitory action on the enzyme cholesterol esterase This could potentially affect metabolic flux or metabolite levels

準備方法

スロクリンは、通常、微生物発酵によって製造されます。 このプロセスには、自然にスロクリンを生成する特定の真菌株を培養することが含まれます。 その後、化合物は一連の化学処理によって抽出および精製されます . 工業生産方法には、収量を最大化する発酵条件の最適化、それに続く最終製品を得るための抽出および精製工程が含まれる場合があります .

化学反応の分析

スロクリンは、次のようなさまざまな化学反応を受けます。

酸化: スロクリンは、使用される試薬や条件に応じて、さまざまな生成物を生成するように酸化することができます。

還元: また、還元反応を受けることもできますが、これらの反応に関する具体的な詳細はあまり文書化されていません。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

化学: スロクリンは、カビの生えた食品サンプルからの分析物の定量のために、液体クロマトグラフィーおよび質量分析における標準として使用されます.

生物学: 抗アレルギー、抗血管新生、抗ウイルス活性があります。

医学: スロクリンは、腫瘍細胞の増殖を阻害し、好酸球の活性化と遊走を阻害することによりアレルギー性疾患を治療する可能性を示しています.

類似化合物との比較

Sulochrin is part of a larger family of fungal metabolites that includes compounds like emodin, chrysophanol, and geodin . These compounds share similar biosynthetic pathways and exhibit a range of bioactivities. . Other similar compounds include:

Emodin: Known for its laxative and anti-inflammatory properties.

Chrysophanol: Exhibits anti-inflammatory and anticancer activities.

Sulochrin’s unique combination of antiallergenic, anti-angiogenic, and antiviral activities sets it apart from these related compounds .

特性

IUPAC Name |

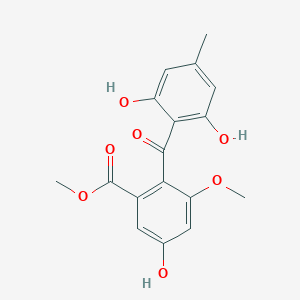

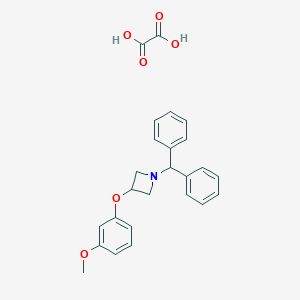

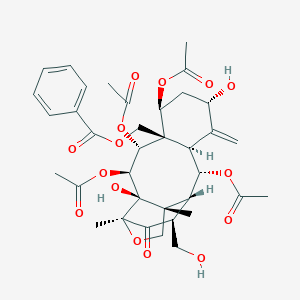

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRLSCDUYLRBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199860 | |

| Record name | Sulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-57-3 | |

| Record name | Sulochrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulochrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulochrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOCHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA53C271Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sulochrin interact with the α-glucosidase enzyme?

A1: Sulochrin acts as a non-competitive inhibitor of yeast α-glucosidase and an uncompetitive inhibitor of rat intestine α-glucosidase []. Docking studies suggest that sulochrin binds to the active site of α-glucosidase from Saccharomyces cerevisiae through hydrogen bonding with amino acid residues Arg213, Asp215, Glu277, and Asp352 [].

Q2: What is the significance of sulochrin's α-glucosidase inhibitory activity?

A2: α-Glucosidase inhibitors are used in the treatment of type 2 diabetes mellitus by slowing down the breakdown of carbohydrates into glucose, thus regulating postprandial hyperglycemia [, ]. Sulochrin's inhibitory activity makes it a potential lead compound for developing new anti-diabetic drugs [].

Q3: Are there other fungal metabolites with similar α-glucosidase inhibitory activity?

A3: Yes, during solid-state fermentation of Aspergillus terreus, sulochrin is produced alongside lovastatin. Extracts from the fermentation process, containing both compounds, exhibit increasing α-glucosidase inhibitory activity as the fermentation progresses, suggesting a potential link between sulochrin production and this bioactivity [].

Q4: What is the molecular formula and weight of sulochrin?

A4: The molecular formula of sulochrin is C16H14O7, and its molecular weight is 330.29 g/mol [].

Q5: What spectroscopic techniques are used to characterize sulochrin and its derivatives?

A5: NMR spectroscopy and ESI HR mass spectrometry are commonly used to determine the structures of sulochrin and its derivatives [, ]. X-ray single-crystal diffraction is also employed to confirm the structures [].

Q6: What are some notable sulochrin derivatives and their characteristics?

A6: Several sulochrin derivatives have been reported, including:

- Sulochrin triacetate (C22H20O10): Exhibits a conformation where the planes of the two aromatic rings and the central carbonyl plane are oblique to each other [].

- Sulochrin 4-(4'-bromobenzoate): Shows a conformation where ring B and the central carbonyl planes are coplanar and perpendicular to ring A plane, highlighting the impact of ortho-substituents on benzophenone conformation [].

- Dibromo-sulochrin and tribromo-sulochrin: These brominated derivatives show enhanced α-glucosidase inhibitory activity against yeast α-glucosidase compared to sulochrin [].

- Polluxochrin and Dioschrin: These sulfur-containing sulochrin dimers, linked by thioether bonds, exhibit antimicrobial and weak cytotoxic activities [].

Q7: How is sulochrin biosynthesized?

A7: Sulochrin is a polyketide metabolite synthesized through a pathway involving two separate chains of acetate-malonate units [, , ]. It is believed to be derived from two units structurally related to orsellinic acid [].

Q8: Can the anthraquinone questin be converted to sulochrin?

A8: Yes, studies have shown that Aspergillus terreus can transform questin, labelled with 14C at specific positions, into sulochrin with the same isotopic labelling pattern, suggesting a biosynthetic link between these two compounds [, ].

Q9: How does the fermentation process influence sulochrin production?

A9: Sulochrin production in Aspergillus terreus is influenced by various factors during fermentation, including:

- Carbon source: Glycerol promotes the production of sulochrin and its co-metabolites, (+)-geodin and lovastatin [].

- Nitrogen source: Yeast extract, as a nitrogen source, contributes to significant sulochrin production when glycerol is used as the carbon source [].

- Elicitors: Chemical elicitors like sodium alginate, cholesterol, and malonic acid can stimulate sulochrin production []. Physical elicitors, such as shear force, do not significantly impact sulochrin production, but high viscosity can suppress it [].

Q10: Is it possible to selectively enhance or reduce sulochrin production during fermentation?

A10: Yes, specific modifications to the fermentation process can be used to manipulate sulochrin production:

- Pretreatment of crude glycerol: Treating crude glycerol with solvents like toluene can significantly enhance sulochrin production [].

- Genetic manipulation: Mutants of Aspergillus terreus deficient in sulochrin production have been generated, showcasing the potential for targeted genetic manipulation to control metabolite production [].

Q11: What are the known biological activities of sulochrin?

A11: Sulochrin has shown several biological activities, including:

- α-Glucosidase inhibition: Acts as an inhibitor of both yeast and rat intestine α-glucosidase, suggesting potential for antidiabetic drug development [, ].

- Antimicrobial activity: Exhibits activity against a range of bacteria, including Staphylococcus aureus [].

- Cytotoxic activity: Demonstrates weak cytotoxic activity against certain cell lines [].

- Anti-HCV activity: Inhibits Hepatitis C virus (HCV) production in Huh-7.5.1 cells [].

- Anti-inflammatory activity: Suppresses interleukin-6 production in RAW264.7 cells [].

- Inhibition of eosinophil degranulation and chemotaxis: Shows potential for modulating allergic inflammatory responses [, , ].

- Anti-angiogenic activity: Inhibits vascular endothelial growth factor (VEGF)-induced tube formation of human umbilical vein endothelial cells (HUVEC), suggesting potential for anti-cancer therapies [].

Q12: What are the potential applications of sulochrin?

A12: Based on its diverse biological activities, sulochrin has potential applications in various fields, including:

Q13: Does sulochrin show antiviral activity against viruses other than HCV?

A13: Yes, recent research shows that sulochrin and its derivatives exhibit inhibitory activity against HSV-1 and HSV-2. Specifically, sulochrin inhibits viral entry by interacting with the viral envelope glycoprotein D, blocking virus adsorption and membrane fusion [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)

![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)